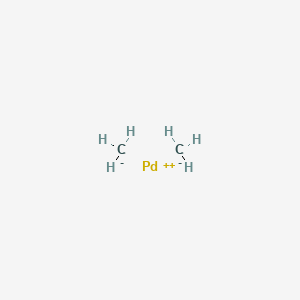
Palladium, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium, dimethyl- is an organometallic compound that features palladium bonded to two methyl groups This compound is of significant interest in the field of chemistry due to its unique properties and its role in various catalytic processes
Vorbereitungsmethoden
The synthesis of palladium, dimethyl- typically involves the reaction of palladium(II) chloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the methylating agents. Industrial production methods often involve the use of palladium(II) acetate as a precursor, which is then reacted with methylating agents under controlled conditions to yield palladium, dimethyl-.
Analyse Chemischer Reaktionen
Palladium, dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include halides, organometallic reagents, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules and polymers.
Wissenschaftliche Forschungsanwendungen
Palladium, dimethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
Biology: It is used in the development of new pharmaceuticals and in the study of biological processes that involve metal ions.
Medicine: Palladium compounds are being explored for their potential use in cancer therapy and as antimicrobial agents.
Industry: It is used in the production of fine chemicals, polymers, and in various catalytic processes in the chemical industry.
Wirkmechanismus
The mechanism by which palladium, dimethyl- exerts its effects typically involves the formation of palladium(0) species, which then participate in catalytic cycles. These cycles often involve oxidative addition, transmetallation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include organic substrates and various ligands that interact with the palladium center.
Vergleich Mit ähnlichen Verbindungen
Palladium, dimethyl- can be compared to other palladium compounds such as palladium(II) acetate, palladium(II) chloride, and palladium(0) complexes. While all these compounds are used in catalysis, palladium, dimethyl- is unique in its ability to facilitate specific types of reactions, particularly those involving methyl groups. Similar compounds include:
Palladium(II) acetate: Used as a precursor in many palladium-catalyzed reactions.
Palladium(II) chloride: Commonly used in the synthesis of other palladium complexes.
Palladium(0) complexes: Widely used in various catalytic processes.
Palladium, dimethyl- stands out due to its specific reactivity and the types of products it can help synthesize.
Eigenschaften
CAS-Nummer |
93895-88-6 |
|---|---|
Molekularformel |
C2H6Pd |
Molekulargewicht |
136.49 g/mol |
IUPAC-Name |
carbanide;palladium(2+) |
InChI |
InChI=1S/2CH3.Pd/h2*1H3;/q2*-1;+2 |
InChI-Schlüssel |
IRZVKYGINSGOOD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


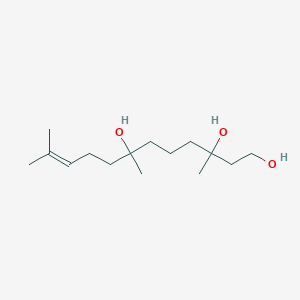
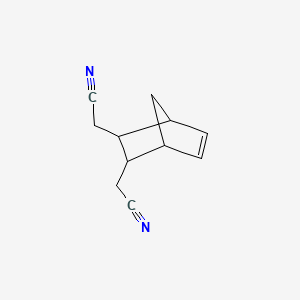
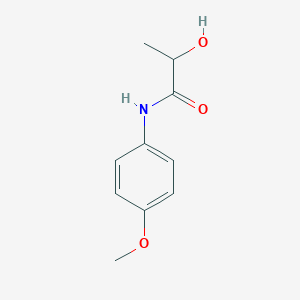
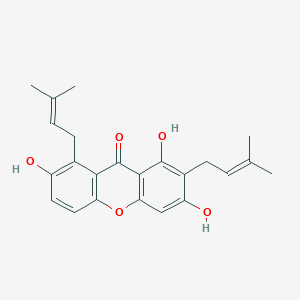
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
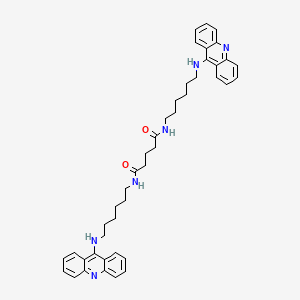

![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
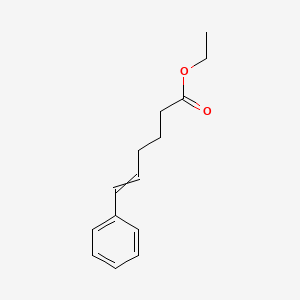
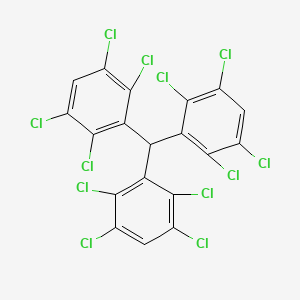
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

